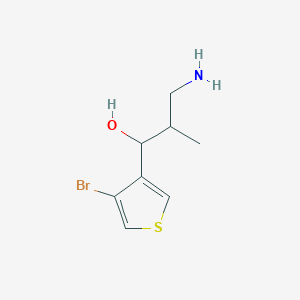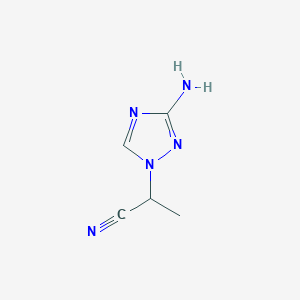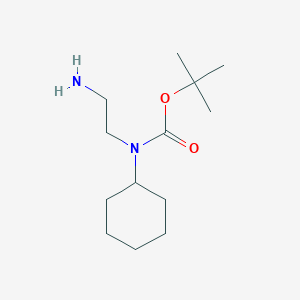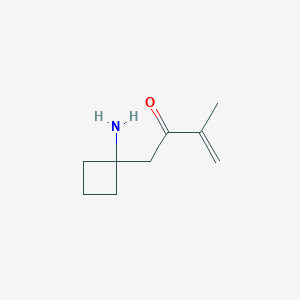![molecular formula C12H16N4 B13201116 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings fused together. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the piperidine ring adds to its pharmacological relevance, making it a valuable scaffold for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents used in this step include phosphorus oxychloride (POCl3) and ammonium acetate.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazo[4,5-b]pyridine core with a piperidine derivative under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistency and reproducibility in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-c]pyridine: Similar structure but different positioning of the nitrogen atoms in the pyridine ring.
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-d]pyridine: Another structural isomer with different biological activity.
Uniqueness
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-methyl-3-piperidin-3-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H16N4/c1-9-15-11-5-3-7-14-12(11)16(9)10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3 |
InChI Key |
SSIQDAJABAVNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CCCNC3)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





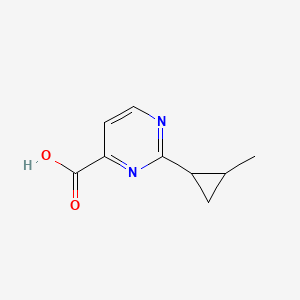
![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
